molecular formula C28H30O9 B1212607 Physalin B CAS No. 23133-56-4

Physalin B

Cat. No.: B1212607
CAS No.: 23133-56-4
M. Wt: 510.5 g/mol
InChI Key: HVTFEHJSUSPQBK-BLPYFLSOSA-N
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Description

Physalin B is a naturally occurring compound belonging to the class of withanolides, specifically identified as a 16,24-cyclo-13,14-seco steroid. It is primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis. These plants are widely distributed in tropical and subtropical regions and are known for their therapeutic properties .

Mechanism of Action

Target of Action

Physalin B, a compound found in the Solanaceae family of plants, primarily targets several proteins and transcription factors. One of its primary targets is Nrf2 , a protein that regulates the expression of antioxidant proteins . It also targets AgrA , a key response regulator in the quorum-sensing system of Staphylococcus aureus . In liver fibrosis, this compound targets GLI1 , a transcription factor, and HDAC1 , a histone deacetylase .

Mode of Action

This compound interacts with its targets in various ways. It activates Nrf2 , which leads to the mitigation of oxidative stress . In Staphylococcus aureus, this compound inhibits the binding of AgrA to the agr promoters, reducing the function of hemolytic toxins . In liver fibrosis, this compound disrupts the formation of LAP2α/HDAC1 complexes, inhibiting HDAC1 -mediated GLI1 deacetylation .

Biochemical Pathways

This compound affects several biochemical pathways. By activating Nrf2 , it enhances the expression of the antioxidant gene HO-1 . It also inhibits the NF-κB pathway to alleviate the inflammatory response . In liver fibrosis, this compound inhibits GLI1 activity by non-canonical Hedgehog signaling .

Pharmacokinetics

It’s known that this compound is a bioactive molecule with a wide range of biological activities . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

This compound has a variety of molecular and cellular effects. It mitigates oxidative stress, reduces inflammation, and inhibits cell proliferation, migration, and phenotypic transformation . In liver fibrosis, this compound attenuates hepatic histopathological injury and collagen accumulation . In Staphylococcus aureus, it reduces the function of hemolytic toxins .

Action Environment

It’s known that this compound is a versatile molecule that acts in several cell signaling pathways . More research is needed to fully understand how environmental factors influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Physalin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the ubiquitin-proteasome pathway, a critical system for protein degradation in cells . This inhibition leads to the accumulation of ubiquitinated proteins, affecting cellular homeostasis. Additionally, this compound induces the formation of autophagosomes, although it results in an incomplete autophagic response . The compound also interacts with microtubules and F-actin microfilaments, leading to changes in their structure and function .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human colon cancer cells, this compound inhibits cell viability and induces apoptosis through the cleavage of PARP and caspase-3 . It also promotes the accumulation of LC3-II and p62, markers of autophagy, while decreasing Beclin 1 protein levels . Furthermore, this compound affects cell signaling pathways by increasing the phosphorylation of p38, ERK, and JNK, which are involved in stress response and apoptosis . In vascular smooth muscle cells, this compound inhibits proliferation, migration, and phenotypic transformation induced by PDGF-BB, primarily through the activation of the Nrf2 pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and disruption of protein homeostasis . This compound also induces mitochondrial reactive oxygen species (mito-ROS) production, which contributes to its cytotoxic effects . The compound activates the Nrf2 pathway, enhancing the expression of antioxidant genes such as HO-1, and inhibits the NF-κB pathway, reducing inflammation . Additionally, this compound interferes with the interaction between LAP2α and HDAC1, leading to increased acetylation and nuclear translocation of GLI1, which plays a role in liver fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.58 to 15.18 μg/mL . The compound induces apoptosis and autophagy in a time-dependent manner, with significant effects observed within 24 to 48 hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of cell death . The stability and degradation of this compound in laboratory settings are crucial factors influencing its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound administration attenuated hepatic histopathological injury and collagen accumulation in a dose-dependent manner . Higher doses of this compound were associated with more pronounced antifibrotic effects, including reduced expression of fibrogenic genes and inhibition of hepatic stellate cell activation . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes such as HO-1 . This compound also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines . Additionally, this compound affects the biosynthesis of steroid derivatives and flavonoids in Physalis angulata, with methyl-jasmonate treatment enhancing the accumulation of these bioactive compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with microtubules and F-actin microfilaments . This compound’s ability to induce autophagosome formation and affect lysosome function also plays a role in its intracellular distribution . In vascular smooth muscle cells, this compound’s effects on proliferation, migration, and phenotypic transformation are mediated by its activation of the Nrf2 pathway .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound induces the formation of autophagosomes, which are localized in the cytoplasm . This compound treatment leads to the blockage of co-localization of autophagosomes and lysosomes, resulting in an incomplete autophagic response . The compound’s interactions with microtubules and F-actin microfilaments also influence its subcellular distribution and effects on cellular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Physalin B is typically isolated from the plant Physalis angulata. The extraction process involves drying and grinding the plant material, followed by solvent extraction using organic solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography, to purify this compound .

Industrial Production Methods

advancements in biotechnological methods, such as plant tissue culture and genetic engineering, could potentially enhance the yield of this compound from Physalis species in the future .

Chemical Reactions Analysis

Types of Reactions

Physalin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .

Scientific Research Applications

Physalin B has been extensively studied for its diverse biological activities, including:

    Anticancer: this compound induces apoptosis in cancer cells and inhibits tumor growth.

    Anti-inflammatory: It modulates inflammatory pathways, reducing inflammation in various models.

    Antiparasitic: this compound exhibits activity against parasites such as Leishmania species.

    Antimicrobial: It has shown effectiveness against bacteria and fungi.

    Antinociceptive: this compound reduces pain perception in animal models.

    Antiviral: It inhibits the replication of certain viruses

Comparison with Similar Compounds

Similar Compounds

  • Physalin H
  • Isophysalin B
  • Physalin F

Uniqueness

This compound is unique due to its specific structural features and broad spectrum of biological activities. Compared to other physalins, this compound has shown higher efficacy in certain applications, such as quorum sensing inhibition and anti-inflammatory effects .

This compound stands out as a versatile compound with significant potential in various scientific and medical fields. Its unique structure and diverse biological activities make it a promising candidate for further research and development.

Properties

CAS No.

23133-56-4

Molecular Formula

C28H30O9

Molecular Weight

510.5 g/mol

IUPAC Name

(2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone

InChI

InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28?/m0/s1

InChI Key

HVTFEHJSUSPQBK-BLPYFLSOSA-N

Isomeric SMILES

C[C@]12C[C@@H]3[C@]4(C56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C

SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

melting_point

271 °C

physical_description

Solid

Synonyms

NSC-287088
physalin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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